1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring
Mechanism of Action
The mode of action of these compounds often involves interactions with these targets, leading to changes in cellular processes. The specific biochemical pathways affected can vary widely depending on the exact structure of the compound and its targets .
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound greatly impact its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and the presence of metabolic enzymes .
The result of a compound’s action at the molecular and cellular level can range from changes in gene expression to alterations in cellular signaling pathways. These changes can lead to various physiological effects, depending on the specific targets and pathways involved .
Finally, the action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific type of cells or tissues in which the compound is active .
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like sulfuric acid to form esters.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for alkylation, and acids like sulfuric acid for esterification. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-phenyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
1-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the chlorine atom, which can influence its properties.
1-[(3-bromophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVCOOEEMGVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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